molecular formula C10H9NO5S2 B2963697 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 944894-40-0

3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No. B2963697
CAS RN: 944894-40-0
M. Wt: 287.3
InChI Key: XUVAUTPGMXILEW-UHFFFAOYSA-N
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Description

“3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 944894-40-0 . It has a molecular weight of 287.32 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The IUPAC name for this compound is "3- { [ (2-furylmethyl)amino]sulfonyl}-2-thiophenecarboxylic acid" . The InChI code is "1S/C10H9NO5S2/c12-10 (13)9-8 (3-5-17-9)18 (14,15)11-6-7-2-1-4-16-7/h1-5,11H,6H2, (H,12,13)" .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 287.31 .

Scientific Research Applications

Catalytic Processes and Synthesis

  • 3-thiophene and 3-furancarboxylic acids, which are structurally related to the compound , are used in palladium-catalyzed perarylation processes. This involves cleavage of C-H bonds and decarboxylation to produce tetraarylated products (Nakano et al., 2008).
  • Such compounds also find application in the synthesis of bioactive compounds and functional materials, as demonstrated by the ZnCl2-catalyzed annulation of alkylthio-substituted enaminones and enaminothiones with sulfur ylides (He et al., 2020).

Synthesis of Heteroaromatic Compounds

  • The lithiation of thiophene-2-carboxylic acids, closely related to the compound , allows for high-yielding syntheses of disubstituted thiophenes, crucial for the synthesis of complex heteroaromatic compounds (Carpenter & Chadwick, 1985).

Catalyst Development

  • Related carboxylic acids have been used in the development of novel catalysts, such as 4-carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles, for the synthesis of furan-2(5H)-one derivatives (Khodaei et al., 2018).
  • The compound's structural analogs have been employed in rhodium-catalyzed alkenylation processes, indicating potential applications in organic synthesis (Iitsuka et al., 2013).

Study of Chemical Reactions

  • The reactivities of methyl esters of related carboxylic acids have been studied through methods like competitive nitration, providing insights into their chemical behavior (Venter et al., 1978).

Synthesis of Heteroaromatics

  • Sulfamic acid has been used in the synthesis of heteroaromatics like pyrrole, furan, and thiophene derivatives, from 1,4-diketones, showcasing the potential for synthesizing complex molecules (Luo et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Thiophene-based analogs, such as this compound, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.

properties

IUPAC Name

3-(furan-2-ylmethylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S2/c12-10(13)9-8(3-5-17-9)18(14,15)11-6-7-2-1-4-16-7/h1-5,11H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVAUTPGMXILEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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